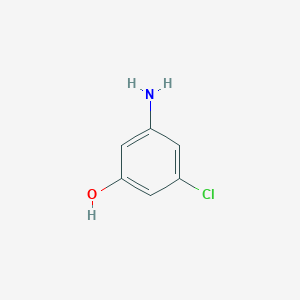

3-Amino-5-chlorophenol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-amino-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBPGDXYRPFRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601689 | |

| Record name | 3-Amino-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883195-40-2 | |

| Record name | 3-Amino-5-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of 3 Amino 5 Chlorophenol

Reactivity of the Amino Group

The amino group in 3-amino-5-chlorophenol is a primary nucleophilic center, readily participating in reactions with various electrophiles. Its reactivity is fundamental to the synthesis of a wide range of derivatives.

Formation of Schiff Bases

The primary amino group of this compound can react with aldehydes and ketones through a condensation reaction to form Schiff bases, also known as imines or azomethines. This reaction typically involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The general reaction for the formation of a Schiff base from an aminophenol and an aldehyde is shown below. rsisinternational.org

The synthesis is often carried out by refluxing a mixture of the aminophenol and the carbonyl compound in a suitable solvent like methanol (B129727) or ethanol (B145695). rsisinternational.orgrsc.org The resulting Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry and biological activities. rsisinternational.orgsemanticscholar.org For instance, Schiff bases derived from substituted aminophenols have been used to form metal complexes. rsc.org

Table 1: Examples of Reaction Conditions for Schiff Base Formation with Aminophenols

| Aminophenol Reactant | Carbonyl Reactant | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 3-Aminophenol (B1664112) | Benzaldehyde (B42025) | Methanol | Reflux, 1 hr | rsisinternational.org |

This table presents examples from related aminophenol compounds to illustrate typical reaction conditions.

Acylation and Protection Strategies

Acylation of the amino group is a common transformation. Due to the higher nucleophilicity of the amino group compared to the phenolic hydroxyl group, selective N-acylation is generally preferred under neutral or basic conditions. quora.com Acylating agents such as acyl chlorides or anhydrides react readily with the amino group to form amides.

This chemoselectivity is crucial when derivatizing multifunctional molecules like this compound. If O-acylation of the phenolic group is desired, the more reactive amino group must first be protected. nih.gov A protecting group is a reversibly formed derivative that temporarily masks the reactivity of a functional group. organic-chemistry.org

Common strategies for protecting amino groups include their conversion to carbamates, such as tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) derivatives. These protecting groups can be selectively removed under specific acidic or basic conditions, respectively, allowing for subsequent reactions at other sites in the molecule. organic-chemistry.orgiris-biotech.de

Conversely, to achieve selective O-acylation, the reaction can be carried out in a sufficiently acidic medium. Under these conditions, the amino group is protonated to form an ammonium (B1175870) salt (-NH₃⁺), which suppresses its nucleophilicity and prevents it from reacting with the acylating agent, thereby favoring ester formation at the hydroxyl group. nih.gov

Reaction with Isothiocyanates

The amino group of this compound can react with isothiocyanates (R-N=C=S) to form thiourea (B124793) derivatives. This reaction proceeds via the nucleophilic addition of the amino nitrogen to the electrophilic carbon of the isothiocyanate group. researchgate.net

In a typical procedure, an aminophenol reacts with a benzoyl isothiocyanate in a solvent like acetonitrile (B52724) to produce N-Aryl-N'-benzoylthioureas in high yield. sciforum.net These thiourea derivatives are valuable intermediates for synthesizing various heterocyclic compounds, such as 1,2,4-triazoles, which exhibit a range of biological activities. sciforum.net The synthesis of isothiocyanates themselves often involves a two-step, one-pot procedure where a primary amine is first converted to a dithiocarbamate (B8719985) intermediate, which is then treated with a desulfurating agent. mdpi.comcbijournal.com

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, although it is generally less nucleophilic than the amino group. Its reactions often require the prior protection of the amino group to ensure selectivity.

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Given the presence of the amino group, its protection would be necessary to prevent competing N-alkylation.

Esterification: The hydroxyl group can be esterified to form a phenyl ester. This can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides. As mentioned previously, to ensure selective O-acylation, the amino group must either be protected or the reaction must be conducted under acidic conditions to deactivate the amino group via protonation. nih.gov Alternatively, various coupling agents and catalysts can facilitate the direct esterification of carboxylic acids with phenols. organic-chemistry.org

Derivatization for Analytical Purposes (e.g., Silylation, Acetylation)

For analytical techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar, non-volatile compounds like this compound to increase their volatility and thermal stability. Both the amino and hydroxyl groups are active sites that can be readily derivatized.

Silylation: This is a common derivatization method where the active hydrogens of the -OH and -NH₂ groups are replaced by a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). mdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose, converting the hydroxyl group to a trimethylsilyl ether and the amino group to a trimethylsilyl amine. This derivatization significantly reduces the polarity of the molecule, making it suitable for GC analysis. mdpi.com

Acetylation: Acetylation with a reagent like acetic anhydride (B1165640) can also be used to derivatize both the amino and hydroxyl groups, forming an amide and an ester, respectively. This process also increases the volatility of the compound for analytical purposes.

Table 2: Common Derivatization Techniques for Analytical Purposes

| Technique | Reagent Example | Functional Group Reacted | Purpose | Reference |

|---|---|---|---|---|

| Silylation | MSTFA | -OH, -NH₂ | Increase volatility for GC-MS | mdpi.com |

| Acetylation | Acetic Anhydride | -OH, -NH₂ | Increase volatility for GC-MS | nih.gov |

Reactivity of the Aromatic Ring

The reactivity of the aromatic ring of this compound is governed by the electronic effects of its three substituents: an amino group (-NH2), a hydroxyl group (-OH), and a chlorine atom (-Cl). The amino and hydroxyl groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. The chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these effects dictates the regioselectivity of various aromatic substitution reactions.

Electrophilic Aromatic Substitution (e.g., Chlorination, Monochloramination)

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.comlibretexts.org In the case of aminophenols, the ring is highly activated, making it susceptible to reactions like halogenation.

Studies on the analogous compound, 3-aminophenol (3AP), provide insight into this reactivity. The chlorination and monochloramination of 3AP in aqueous solutions have been investigated to determine kinetic rates and by-product formation. nih.govresearchgate.net The chlorination rate for 3AP is significantly faster than its monochloramination rate at a pH of 8.6. nih.govresearchgate.net

For monochloramination of 3-aminophenol, two primary reaction pathways have been proposed nih.govresearchgate.net:

An electrophilic substitution of Cl+ on the aromatic ring of the non-ionized 3AP molecule, which leads to the formation of a chloroaminophenol. nih.govresearchgate.net

A monochloramine attack on the amino group, a reaction that is catalyzed under acidic pH conditions. nih.govresearchgate.net

For this compound, the existing substituents would direct further electrophilic attack. The powerful activating -OH and -NH2 groups direct incoming electrophiles to the ortho and para positions. The positions ortho to the hydroxyl group (C4 and C6) and ortho/para to the amino group (C2, C4, C6) are activated. Considering the existing chlorine at C5, the most likely positions for electrophilic attack would be C2, C4, and C6.

| Reaction | Reagent | Key Findings for 3-Aminophenol (Analog) | Ref |

| Chlorination | Chlorine (Cl₂) | Rate is 3.6 x 10⁵ times greater than monochloramination at pH 8.6. | nih.gov |

| Monochloramination | Monochloramine (NH₂Cl) | Occurs via two pathways: electrophilic substitution on the ring or attack at the amino group. | nih.govresearchgate.net |

Oxidative Coupling Reactions (e.g., Phenoxazinone Synthase Activity)

Phenoxazinone synthase is a copper-containing enzyme that catalyzes the oxidative coupling of two molecules of an o-aminophenol derivative to form a phenoxazinone chromophore. nih.govacademie-sciences.fr This reaction is a key step in the biosynthesis of actinomycin. nih.gov The general mechanism involves a series of three consecutive two-electron oxidations of the aminophenol, with the formation of a quinone imine intermediate that is subsequently trapped by a second aminophenol molecule. nih.gov

While direct studies on this compound are not prevalent, research on other substituted aminophenols demonstrates this catalytic activity. For instance, the phenoxazinone synthase-like activity of various metal complexes has been tested using o-aminophenol (OAPH) and its derivative, 2-amino-4-chlorophenol (B47367), as substrates. academie-sciences.fr These studies monitor the formation of the phenoxazinone chromophore spectrophotometrically. academie-sciences.frphyschemres.org The catalytic efficiency can be influenced by structural factors of the catalysts and temperature. academie-sciences.fr The oxidative coupling of phenols can sometimes lead to dehalogenation, a process where a halogen substituent is removed from the aromatic ring. acs.org

The potential for this compound to undergo such oxidative coupling is high, given its o-aminophenol structure. The reaction would involve the coupling of two molecules to form a substituted phenoxazinone, a valuable heterocyclic scaffold in medicinal chemistry.

| Substrate | Catalyst System | Observation | Ref |

| o-Aminophenol (OAPH) | Cobalt(III) complexes | Catalytic oxidation to 2-aminophenoxazin-3-one. | academie-sciences.fr |

| 2-Amino-4-chlorophenol (Cl-OAPH) | Cobalt(III) complexes | Catalytic oxidation to the corresponding dichloro-phenoxazinone derivative. | academie-sciences.fr |

| o-Aminophenol (OAPH) | Symmetrical azine ligands with metal salts (e.g., L1/CuCl₂) | Efficient catalysis of aminophenol oxidation to phenoxazinone. | physchemres.org |

| o-Aminophenol (OAPH) | Mixed valence Co(II)-Co(III) coordination polymers | Phenoxazinone synthase-like activity with calculated turnover numbers. | rsc.org |

Cyclocondensation Reactions

Cyclocondensation reactions are key processes where two or more molecules combine to form a cyclic product with the elimination of a small molecule like water. This compound, with its ortho-positioned amino and hydroxyl groups, is an ideal substrate for such reactions to form five-membered heterocycles. This reactivity is particularly important for the synthesis of benzoxazoles, as detailed in the following section. The reaction typically involves the condensation of the o-aminophenol with a carbonyl-containing compound, such as a carboxylic acid or aldehyde, followed by intramolecular cyclization and dehydration. mdpi.com

Formation of Complex Structures and Heterocycles

The bifunctional nature of this compound makes it a valuable building block for synthesizing complex heterocyclic structures, which are prevalent in pharmaceuticals and material science.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities and industrial applications. ijpbs.comjocpr.com The primary method for their synthesis involves the cyclocondensation of an o-aminophenol with a carboxylic acid or its equivalent (e.g., acyl chlorides, aldehydes). jocpr.com

For this compound, this reaction would lead to the formation of 6-chlorobenzoxazole derivatives. The general synthesis involves reacting the aminophenol with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) at elevated temperatures. ijpbs.com Alternatively, sustainable methods utilizing microwave or ultrasound assistance have been developed. mdpi.comijpbs.com For example, the reaction of 2-amino-4-chlorophenol with various aldehydes, followed by oxidative cyclization using sodium cyanide in the presence of oxygen, yields 2-aryl-5-chlorobenzoxazoles. mdpi.com This demonstrates a viable pathway for converting this compound into a variety of 2-substituted-6-chlorobenzoxazoles.

| Starting Aminophenol | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| o-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Substituted Benzoxazole | ijpbs.com |

| 2-Amino-4-chlorophenol | Azo-linked salicylic (B10762653) acid derivative | Ultrasound | Novel Benzoxazole Derivative | ijpbs.com |

| Schiff bases from 2-amino-4-chlorophenol | NaCN / O₂ | Microwave, Ultrasound, Mechanochemical | 2-Aryl-5-chlorobenzoxazole | mdpi.com |

| o-Aminophenol | DMF derivatives | Imidazolium chloride | 2-Substituted Benzoxazole | mdpi.com |

Synthesis of Benzothiazole (B30560) Derivatives

The synthesis of benzothiazoles, a class of heterocyclic compounds with significant applications, typically proceeds through the condensation and cyclization of 2-aminothiophenol (B119425) with various electrophilic reagents. mdpi.comrjpbcs.com While this compound does not directly possess the required ortho-aminothiophenol structure, it can serve as a precursor to the necessary intermediates for benzothiazole synthesis. The primary synthetic strategies involve the reaction of a 2-aminothiophenol moiety with reagents such as aldehydes, carboxylic acids, or their derivatives. nih.govnih.govtandfonline.com

| Reactant Class | Specific Reagent Example | Typical Catalyst/Conditions | Reference |

|---|---|---|---|

| Aldehydes | Benzaldehyde | H₂O₂/HCl, Molecular Iodine, Microwave Irradiation | mdpi.comtandfonline.com |

| Carboxylic Acids | Benzoic Acid | Polyphosphoric Acid (PPA) at high temperature | nih.gov |

| Acyl Chlorides | Benzoyl Chloride | Pyridine or other base | nih.govmdpi.com |

| Nitriles | Benzonitrile | Ceric ammonium nitrate | rjpbcs.commdpi.com |

Metal Complexation with Derivatives

The amino and hydroxyl groups of this compound are ideal sites for derivatization to form ligands capable of coordinating with metal ions. A common strategy involves the condensation of the amino group with an aldehyde or ketone to form a Schiff base. rsc.orgrsisinternational.org These Schiff base ligands, containing an imine (-C=N-) nitrogen and a phenolic (-OH) oxygen, are excellent chelating agents for a variety of transition metals. semanticscholar.orgijrpc.comajrconline.org

The formation of these complexes involves the reaction of the Schiff base derivative of this compound with a metal salt, typically in a suitable solvent like ethanol or DMSO. rsc.orgajrconline.org The resulting metal complex will feature coordination bonds between the central metal ion and the nitrogen and oxygen donor atoms of the ligand. This chelation often leads to the formation of stable, colored complexes. rsisinternational.org A range of metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II), can be complexed in this manner. rsc.orgsemanticscholar.org The geometry of the final complex (e.g., tetrahedral, square planar, or octahedral) is influenced by the metal ion, the structure of the Schiff base, and the stoichiometry of the reaction. ajrconline.org

| Metal Ion | Ligand Type | Coordination Atoms | Resulting Complex Geometry (Examples) | Reference |

|---|---|---|---|---|

| Copper (II) | Schiff Base (from Salicylaldehyde) | N (imine), O (phenolic) | Square Planar | ajrconline.org |

| Nickel (II) | Schiff Base (from Benzaldehyde) | N (imine), O (phenolic) | Octahedral/Tetrahedral | rsisinternational.org |

| Cobalt (II) | Schiff Base (from Salicylaldehyde) | N (imine), O (phenolic) | Tetrahedral | ajrconline.org |

| Zinc (II) | Schiff Base (from Benzaldehyde) | N (imine), O (phenolic) | Tetrahedral | rsisinternational.org |

| Manganese (II) | Schiff Base (from Salicylaldehyde) | N (imine), O (phenolic) | Tetrahedral | ajrconline.org |

Incorporation into Polymeric Systems

The bifunctional nature of this compound, with its reactive amino and hydroxyl groups, allows it to serve as a monomer for step-growth polymerization. This enables its incorporation into various polymer backbones, such as polyamides and polyethers, or into cross-linked networks like phenolic resins. The presence of the chlorine atom can also impart specific properties, such as reduced flammability, to the final polymer. google.com

Polyamides: The amino group of this compound can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form aromatic polyamides. researchgate.netnih.gov This polycondensation reaction creates amide linkages, resulting in a polymer chain. The pendant hydroxyl and chloro groups on the polymer backbone can influence properties like solubility, thermal stability, and potential for post-polymerization modification.

Polyethers: The phenolic hydroxyl group can be used to form polyethers. This is typically achieved through a nucleophilic substitution reaction where the phenoxide, formed by deprotonating the hydroxyl group, reacts with an alkyl or aryl dihalide. justia.comresearchgate.net This process, known as Williamson ether synthesis, extended to polymerization, would create ether linkages in the polymer backbone. Poly(arylene ether)s are known for their high thermal and chemical stability. researchgate.net

Phenolic Resins: this compound can be incorporated into phenolic resins, which are formed by the reaction of phenols with formaldehyde (B43269). wikipedia.org The reaction can be either acid- or base-catalyzed. The phenol ring reacts with formaldehyde at the ortho and para positions. wikipedia.org The presence of the amino and chloro substituents on the this compound monomer would alter the reactivity of the ring and the structure and properties of the resulting thermoset polymer network, potentially enhancing its thermal resistance or creating sites for further chemical reactions.

| Polymer Type | Reactive Group(s) Utilized | Typical Co-monomer | Resulting Linkage | Potential Properties | Reference |

|---|---|---|---|---|---|

| Polyamide | Amino (-NH₂) | Diacyl Chloride (e.g., Terephthaloyl chloride) | Amide (-CO-NH-) | High thermal stability, chemical resistance | researchgate.netnih.gov |

| Polyether | Hydroxyl (-OH) | Activated Dihalide (e.g., Bis(4-fluorophenyl)sulfone) | Ether (-O-) | High-performance thermoplastic properties | researchgate.net |

| Phenolic Resin | Hydroxyl (-OH) and aromatic ring | Formaldehyde | Methylene bridges (-CH₂-) | Thermoset, flame retardance, high rigidity | google.comwikipedia.org |

Advanced Spectroscopic and Structural Characterization of 3 Amino 5 Chlorophenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electronic effects of neighboring atoms and functional groups. For the parent compound, 3-Amino-5-chlorophenol, the aromatic protons present a distinct pattern based on their position relative to the amino, hydroxyl, and chloro substituents.

A reported ¹H NMR spectrum for this compound synthesized via the reduction of 3-chloro-5-nitrophenol (B182748) provides a practical example. chemicalbook.com

| Compound | Solvent | ¹H NMR Data (400 MHz) |

| This compound | DMSO-d₆ | δ= 5.25 (br s, 2H, -NH₂), 5.92 (d, 2H, Ar-H), 6.03 (t, 1H, Ar-H), 9.29 (s, 1H, -OH) |

Table generated from textual data. chemicalbook.com

When this compound is derivatized, for instance through N-acylation or O-alkylation, significant changes in the ¹H NMR spectrum are expected. The introduction of a new functional group will alter the chemical shifts of the aromatic protons and introduce new signals corresponding to the protons of the added moiety. The coupling constants (J-values) between adjacent protons are crucial for establishing their relative positions on the aromatic ring.

As a comparative illustration, the reported spectral data for the related isomer, 2-Amino-4-chloro-phenol, highlights how substituent positioning affects the spectrum. rsc.org

| Compound | Solvent | ¹H NMR Data (500 MHz) |

| 2-Amino-4-chloro-phenol | DMSO-d₆ | δ= 9.25 (s, 1H, -OH), 6.61 (m, 1H, Ar-H), 6.61 (m, 1H, Ar-H), 6.38 (m, 1H, Ar-H), 4.80 (s, 2H, -NH₂) |

Table generated from textual data. rsc.org

¹³C NMR for Carbon Skeleton Elucidation

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy elucidates the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a count of non-equivalent carbons. The chemical shifts of these signals are indicative of the carbon's hybridization state and its electronic environment.

For derivatives of this compound, the six aromatic carbons will have characteristic chemical shifts influenced by the attached -OH, -Cl, -NH₂, and any new derivative groups. The carbon atom attached to the hydroxyl group (C-1) is expected to be significantly downfield, as are the carbons bonded to the chlorine (C-5) and nitrogen (C-3) atoms.

Detailed ¹³C NMR data for specific derivatives of this compound are not widely available in the surveyed literature. However, analysis of the closely related isomer 2-Amino-4-chloro-phenol provides a clear example of the data obtained. rsc.org

| Compound | Solvent | ¹³C NMR Data (125 MHz) |

| 2-Amino-4-chloro-phenol | DMSO-d₆ | δ= 143.42, 139.00, 123.50, 115.75, 115.66, 113.86 |

Table generated from textual data. rsc.org

In a hypothetical N-acetyl derivative of this compound, one would expect to see additional signals in the aliphatic region corresponding to the acetyl methyl carbon (around 20-25 ppm) and a downfield signal for the carbonyl carbon (around 170 ppm).

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are powerful tools for unraveling intricate structures by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of a this compound derivative would show cross-peaks between neighboring aromatic protons, confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms they are attached to. It is invaluable for assigning carbon signals based on the assignments of their attached protons. For a derivative, this would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

Stereochemical Ambiguity Resolution via NMR

While the core this compound structure is achiral, derivatization can introduce stereocenters. For instance, reaction with a chiral acyl chloride would produce a diastereomeric mixture if the derivative itself contained a stereocenter. NMR spectroscopy is a primary tool for analyzing such mixtures. Chiral solvating agents or chiral derivatizing agents can be used to induce separate, distinguishable signals in the NMR spectrum for each enantiomer or diastereomer, allowing for their identification and quantification. The analysis of coupling constants and through-space correlations from Nuclear Overhauser Effect (NOE) experiments can also provide critical information for determining the relative stereochemistry in more complex derivatives. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm (parts per million). This precision allows for the determination of a compound's elemental composition. The parent compound, this compound, has a molecular formula of C₆H₆ClNO.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes:

C: 12.00000

H: 1.00783

Cl: 34.96885

N: 14.00307

O: 15.99491

Calculated Monoisotopic Mass of C₆H₆³⁵ClNO: 143.01379 Da.

An HRMS analysis of a synthesized derivative of this compound would be expected to yield an experimental mass that matches this theoretical value to three or four decimal places. This serves as a definitive validation of the molecular formula. For example, electrospray ionization (ESI) in positive mode would likely detect the protonated molecule [M+H]⁺. An experimental m/z of 144.0210 for the parent compound would confirm the formula C₆H₆ClNO, as this corresponds to the calculated exact mass of the protonated species (143.01379 + 1.00728 = 144.02107 Da). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. chemicalbook.comresearchgate.net

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a pivotal technique for the structural elucidation of this compound derivatives. The fragmentation pattern observed during mass spectrometric analysis provides a molecular fingerprint, allowing for the confirmation of the structure and identification of unknown related compounds. The fragmentation process for aromatic compounds containing amine, hydroxyl, and halogen substituents is influenced by the interplay of these functional groups.

For a molecule like this compound, ionization typically leads to a molecular ion (M+•). The subsequent fragmentation pathways are predictable based on the functional groups present:

Alpha-Cleavage: This is a common pathway for both amines and phenols (alcohols). libretexts.org For the amino group, alpha-cleavage can occur, while for the phenolic hydroxyl group, cleavage of the C-C bond adjacent to the oxygen is a possibility. libretexts.orglibretexts.org

Loss of Small Molecules: Aromatic amines can lose hydrogen cyanide (HCN). Phenols may lose a carbon monoxide (CO) molecule.

Halogen-Specific Fragmentation: The carbon-chlorine bond can cleave, leading to the loss of a chlorine radical. Additionally, the loss of hydrogen chloride (HCl) from the molecular ion is a documented fragmentation process for chlorophenols. nih.govresearchgate.net This can sometimes occur through a "ring-walk" mechanism without the decomposition of the benzene (B151609) ring. nih.govresearchgate.net

By analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, a fragmentation tree can be constructed. This detailed analysis, often supported by high-resolution mass spectrometry (HRMS) to determine the exact elemental composition of each fragment, allows for the unambiguous confirmation of the compound's structure. wiley.com

Table 1: Common Fragmentation Pathways for this compound

| Precursor Ion | Fragmentation Process | Resulting Fragment |

|---|---|---|

| Molecular Ion (M+•) | Loss of HCl | [M-HCl]+• |

| Molecular Ion (M+•) | Loss of CO | [M-CO]+• |

| Molecular Ion (M+•) | Loss of HCN | [M-HCN]+• |

Monitoring Isotopic Fragmentation (e.g., 35Cl and 37Cl fragment ions)

A distinct feature in the mass spectrum of any chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org This isotopic signature is a powerful diagnostic tool for identifying and confirming the presence of chlorine in a molecule and its fragments.

When analyzing this compound, the molecular ion will appear as two distinct peaks: one for the molecule containing ³⁵Cl (M) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The intensity of the M+2 peak will be approximately one-third that of the M peak, reflecting the natural isotopic abundance. libretexts.org

This characteristic pattern is not limited to the molecular ion. Any fragment ion that retains the chlorine atom will also exhibit this M and M+2 isotopic pattern. By monitoring these isotopic pairs, analysts can track the chlorine atom through the fragmentation pathways. This approach significantly enhances the specificity and sensitivity of detection, providing a high degree of confidence in the structural assignments of chlorine-containing fragments. nih.govresearchgate.net This is particularly useful in complex mixtures where it helps to distinguish chlorinated compounds from other co-eluting species.

X-ray Diffraction Studies

X-ray diffraction (XRD) techniques are indispensable for the solid-state characterization of this compound, providing definitive information about its atomic arrangement and crystalline properties.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. researchgate.net By irradiating a single, high-quality crystal with an X-ray beam, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the exact position of each atom can be determined.

For derivatives of this compound, this technique yields crucial data, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Torsional angles: Information about the conformation of the molecule.

Absolute configuration: For chiral derivatives, single-crystal XRD can unambiguously determine the stereochemistry.

Intermolecular interactions: It reveals how molecules are packed in the crystal lattice, identifying hydrogen bonds and other non-covalent interactions.

This level of structural detail is essential for understanding structure-property relationships and for computational modeling studies. Studies on similar compounds, such as 2-amino-5-nitrobenzophenone, have demonstrated the power of this technique in identifying different polymorphic forms, which arise from different molecular packing in the crystal lattice. nih.gov

Powder X-ray Diffraction for Crystalline Characterization

While single-crystal XRD requires a suitable single crystal, powder X-ray diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. This technique is valuable for the bulk characterization of a material. The sample is exposed to X-rays, and the diffraction pattern—a plot of diffracted intensity versus the diffraction angle (2θ)—serves as a unique fingerprint for a specific crystalline phase.

PXRD is used to:

Identify crystalline phases: By comparing the experimental pattern to a database of known patterns.

Assess sample purity: The presence of sharp peaks indicates a crystalline material, while a broad halo may suggest an amorphous component. Impurities with different crystal structures will produce their own distinct set of peaks.

Determine lattice parameters: The positions of the diffraction peaks are related to the dimensions of the unit cell of the crystal.

Estimate crystallite size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains using the Debye-Scherrer equation. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational spectroscopy provides insights into the bonding and functional groups within a molecule.

Vibrational Mode Analysis by FT-IR/FT-Raman

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. The specific frequencies of light absorbed correspond to the vibrational frequencies of the molecule's bonds. Raman spectroscopy provides similar information by analyzing the inelastic scattering of monochromatic light.

The analysis of the FT-IR and FT-Raman spectra of this compound allows for the identification of characteristic vibrational modes associated with its functional groups. nih.gov These assignments are often supported by quantum mechanical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. sigmaaldrich.com

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Phenolic -OH |

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Amino -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring |

| N-H Scissoring | 1590 - 1650 | Amino -NH₂ |

| C=C Ring Stretching | 1450 - 1600 | Benzene Ring |

| In-plane O-H Bend | 1330 - 1440 | Phenolic -OH |

| In-plane C-H Bend | 1000 - 1300 | Benzene Ring |

| C-N Stretch | 1250 - 1360 | Aryl Amine |

| C-O Stretch | 1180 - 1260 | Phenol (B47542) |

The precise positions and intensities of these bands provide a detailed vibrational signature of the molecule, confirming the presence of the key functional groups and providing information about the molecular environment. researchgate.net

Electronic Absorption Properties by UV-Vis Spectroscopy

The electronic absorption properties of this compound and its derivatives, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, are governed by the electronic transitions within the substituted benzene ring. While specific, detailed research findings and comprehensive data tables for this compound itself are not extensively available in the surveyed literature, a thorough understanding of its expected spectroscopic behavior can be derived from the analysis of its constituent functional groups—hydroxyl (-OH), amino (-NH₂), and chloro (-Cl)—and their well-documented effects on the chromophoric benzene ring.

The benzene molecule, the fundamental chromophore, exhibits two primary absorption bands in the UV region: a strong primary band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) near 255 nm. ijermt.orgwikipedia.org These bands arise from π → π* electronic transitions within the aromatic ring. The attachment of substituents to the benzene ring can significantly alter the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The hydroxyl (-OH) and amino (-NH₂) groups are classified as auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. slideshare.net Both -OH and -NH₂ are powerful electron-donating groups due to the presence of lone pairs of electrons on the oxygen and nitrogen atoms, respectively. These lone pairs can be delocalized into the π-electron system of the benzene ring through resonance, which has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the energy gap results in a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. ijermt.org For instance, the B-band of phenol appears around 270 nm, and for aniline (B41778), it is observed at approximately 280 nm, both representing a shift to longer wavelengths compared to benzene. wikipedia.orgnih.gov

The chlorine atom (-Cl) also acts as an auxochrome but exhibits a dual electronic effect. While it is electron-withdrawing inductively, it is electron-donating through resonance due to its lone pair of electrons. For chlorobenzene (B131634), the resonance effect generally outweighs the inductive effect in the context of UV-Vis spectroscopy, leading to a bathochromic shift of the benzene absorption bands. cdnsciencepub.com The B-band of chlorobenzene is typically observed around 265 nm. ijermt.org

In the case of this compound, the benzene ring is substituted with three groups: two strong electron-donating groups (-OH and -NH₂) and a chloro group. The combined resonance effects of these auxochromes are expected to cause a significant bathochromic shift in the absorption maxima compared to benzene and the monosubstituted derivatives. The meta-positioning of the amino and chloro groups relative to the hydroxyl group influences the exact nature of the electronic transitions and the resulting spectrum.

The solvent in which the spectrum is recorded can also play a crucial role in the position of the λmax, a phenomenon known as solvatochromism. wikipedia.org Polar solvents can interact differently with the ground and excited states of the molecule, often leading to shifts in the absorption bands. For phenolic compounds, an increase in solvent polarity typically leads to a red shift (bathochromic shift). researchgate.netnih.gov Furthermore, changes in pH can significantly alter the spectrum. In basic solutions, the phenolic hydroxyl group will be deprotonated to form a phenolate (B1203915) ion. This increases the electron-donating ability of the oxygen, resulting in a pronounced bathochromic shift. nih.gov Conversely, in acidic solutions, the amino group will be protonated to form an anilinium ion (-NH₃⁺), which removes the lone pair from conjugation with the ring and results in a hypsochromic shift (a shift to shorter wavelengths), making the spectrum resemble that of chlorobenzene. wikipedia.org

While experimental data for derivatives of this compound are scarce, it is anticipated that further substitution on the aromatic ring or modification of the amino or hydroxyl groups would lead to predictable shifts in the absorption spectra based on the electronic properties of the new substituents. researchgate.netnih.gov Electron-donating groups would likely enhance the bathochromic shift, while electron-withdrawing groups might counteract it or cause a hypsochromic shift depending on their position and nature.

The following table summarizes the typical UV absorption maxima for the parent and related monosubstituted compounds to provide a comparative context for the expected spectral properties of this compound.

| Compound | Solvent | λmax (B-band) (nm) | Reference(s) |

| Benzene | Cyclohexane | ~255 | nih.gov |

| Phenol | Cyclohexane | ~269 | nih.gov |

| Aniline | Ethanol (B145695) | ~280 | wikipedia.org |

| Chlorobenzene | Ethanol | ~265 | ijermt.org |

Computational Chemistry and Theoretical Studies on 3 Amino 5 Chlorophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 3-Amino-5-chlorophenol with high accuracy.

Geometry optimization is a fundamental computational step to find the equilibrium structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating the most stable arrangement of its atoms, defining its bond lengths, bond angles, and dihedral angles.

Conformational analysis, which studies the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds, is also crucial. For this compound, key rotations would occur around the C-OH and C-NH2 bonds. DFT calculations can determine the relative energies of different conformers, identifying the most stable forms and the energy barriers between them. nih.govresearchgate.netmdpi.com This analysis is essential for understanding the molecule's flexibility and its interactions in various chemical environments.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. mdpi.comnih.gov A small gap suggests high reactivity, whereas a large gap implies high stability. mdpi.com

While specific DFT studies on this compound are not widely available, data for the parent compound, 3-aminophenol (B1664112), provides a useful reference point. A DFT study at the B3LYP/6-31G* level of theory reported the HOMO, LUMO, and energy gap for aminophenol isomers. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Ionization Potential (kcal/mol) |

|---|---|---|---|

| 2-Aminophenol (B121084) | -4.86 | -0.57 | 161.09 |

| 3-Aminophenol | -5.10 | 0.11 | 166.29 |

| 4-Aminophenol (B1666318) | -4.70 | 0.25 | 157.44 |

DFT calculations can predict the most likely sites for chemical reactions. Several tools are used for this purpose:

Mulliken Charge Analysis: This method partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. These charges help identify electrophilic (positive) and nucleophilic (negative) centers.

Fukui Indices: These indices are derived from conceptual DFT and are used to describe local reactivity. joaquinbarroso.com They identify which atoms have a greater tendency to accept or donate electrons, thus predicting the sites for nucleophilic and electrophilic attacks, respectively. joaquinbarroso.comresearchgate.net

Electrostatic Potential (ESP) Surfaces: An ESP map visualizes the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups would increase the electron density on the aromatic ring, particularly at the ortho and para positions, making these sites susceptible to electrophilic attack. The electronegative oxygen, nitrogen, and chlorine atoms would represent regions of negative electrostatic potential.

Computational simulations are a powerful tool for interpreting and predicting spectroscopic data. researchgate.net DFT methods can accurately calculate:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, DFT can generate theoretical IR and Raman spectra. mdpi.comnih.gov These simulated spectra are invaluable for assigning the vibrational modes observed in experimental spectra, thus confirming the molecular structure. mdpi.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum of a molecule. researchgate.net These calculations provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π*. mdpi.com

For this compound, such simulations would be instrumental in characterizing its unique spectroscopic fingerprint.

Chemical reactions and spectroscopic measurements are often performed in a solvent, which can significantly influence a molecule's properties. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent environment. rsc.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

For a polar molecule like this compound, the polarity of the solvent is expected to affect its electronic properties, including its dipole moment and HOMO-LUMO energy gap. rsc.orgjocpr.com Strong interactions between the solute and solvent can lead to shifts in the UV-Vis absorption bands (solvatochromism). mdpi.com Theoretical studies can predict these shifts, providing insight into the intermolecular interactions at play. mdpi.comjocpr.com

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvent. nih.govpnas.org

For this compound, MD simulations could be used to study its diffusion in different media, its interaction with biological macromolecules, or the stability of its various conformers in a solution. These simulations bridge the gap between static molecular structures and the dynamic processes that occur in real-world chemical and biological systems.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding potential mechanisms of action.

While direct molecular docking studies of this compound are not extensively documented, the compound has been utilized as a chemical building block in the synthesis of more complex molecules designed for specific biological targets. For instance, this compound has been used as a reagent in the synthesis of macrocyclic kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer pathways. nih.govuni-frankfurt.de In these studies, the final macrocyclic compounds, not the initial this compound reactant, were the subjects of molecular docking simulations to understand their interaction with the ATP binding pocket of EGFR. nih.gov Interestingly, the resulting macrocycles that incorporated the 3-aminophenol moiety showed no significant inhibitory activity for either wild-type EGFR or its tested mutants, suggesting that this particular structural configuration was not conducive to effective binding within the EGFR active site. nih.gov

The principles of a typical molecular docking study are summarized in the table below.

| Step | Description |

| 1. Target Preparation | The 3D structure of the target protein is obtained, typically from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are often removed, and hydrogen atoms are added. |

| 2. Ligand Preparation | A 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized to find a stable conformation. |

| 3. Docking Simulation | A docking algorithm systematically samples various orientations and conformations of the ligand within the protein's binding site. |

| 4. Scoring and Analysis | A scoring function is used to estimate the binding affinity for each pose, ranking the most likely binding modes. The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues are then analyzed. |

Studies on other aminophenol derivatives have successfully used molecular docking to predict their binding interactions. For example, various 4-aminophenol derivatives have been docked with DNA and diabetic-related enzymes to elucidate their potential as antimicrobial and antidiabetic agents. nih.govmdpi.com

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. pharmacy180.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, build mathematical relationships between the chemical features of a series of compounds and their measured activities. These models can then be used to predict the activity of new, unsynthesized molecules.

| Step | Description |

| 1. Data Collection | A dataset of molecules with known chemical structures and measured biological activities (e.g., IC50, toxicity) is compiled. |

| 2. Descriptor Calculation | For each molecule, a set of numerical descriptors is calculated. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, partial charges) properties. |

| 3. Model Building | Statistical or machine learning methods (e.g., partial least squares, genetic algorithms) are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov |

| 4. Model Validation | The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model training. |

| 5. Prediction | The validated model is used to predict the activity of new compounds and to provide insights into which structural features are most important for activity. |

For phenol (B47542) derivatives, QSAR studies have successfully used quantum topological molecular similarity (QTMS) indices to model toxicity. nih.gov These electronic descriptors help identify which molecular fragments contribute most significantly to the compound's biological effect. For instance, the electronic features of the phenolic hydroxyl group (C-O-H) have been found to be a significant factor in the toxicity of phenols to various organisms. nih.gov

Mechanistic Insights into Reactions (e.g., Activation Strain Model, ELF Analysis)

Computational chemistry offers profound insights into reaction mechanisms, allowing for the study of transition states and reaction pathways that are difficult to observe experimentally. Methods like Density Functional Theory (DFT) are used to calculate molecular energies, geometries, and electronic properties, which can explain reactivity.

A DFT study on aminophenol isomers (2-, 3-, and 4-aminophenol) provides valuable insights relevant to this compound. researchgate.net This study calculated properties related to reactivity, such as Ionization Potential (IP) and Bond Dissociation Energy (BDE) of the phenolic O-H bond. The results indicated that 3-aminophenol is the most stable and least reactive isomer, possessing the highest IP and BDE values among the three. researchgate.net This suggests that the meta arrangement of the amino and hydroxyl groups imparts a higher degree of stability compared to the ortho or para arrangements.

| Compound | HOMO (eV) | Ionization Potential (kcal/mol) | O-H BDE (kcal/mol) |

| 2-Aminophenol | -4.86 | 161.09 | 387.06 |

| 3-Aminophenol | -5.10 | 166.29 | 399.29 |

| 4-Aminophenol | -4.70 | 157.44 | 389.92 |

| Data from a DFT study on aminophenol isomers, indicating the higher stability of the 3-isomer. researchgate.net |

Other advanced computational methods provide further mechanistic detail:

Activation Strain Model (ASM): Also known as the distortion/interaction model, ASM deconstructs the energy of a reaction along the reaction coordinate into two components: the strain energy (the energy required to distort the reactants into their transition-state geometries) and the interaction energy (the actual interaction between the distorted reactants). This analysis helps to explain why activation barriers exist and how they can be modified by changing the reactants' structures.

Electron Localization Function (ELF) Analysis: ELF is a method used to visualize regions of high electron localization, providing a chemical picture of electron pairs, covalent bonds, and lone pairs. In reaction studies, ELF analysis of transition states can reveal the dynamics of bond formation and cleavage as the reaction progresses. For example, ELF has been used to understand charge delocalization in catalytic systems, which is key to their reactivity. acs.org

Adsorption Behavior on Surfaces

The study of how molecules interact with and adsorb onto surfaces is critical in fields like catalysis, environmental science, and materials science. While specific computational studies on the adsorption of this compound are not prominent, experimental data from paper chromatography provides information on its partitioning and adsorption behavior. vdoc.pubarchive.org The Rf value, which measures the retention of a compound, is dependent on its interactions with the stationary phase (paper) and the mobile solvent.

| Solvent System | Rf Value |

| Butanol-acetic acid-water | 0.81 |

| Butanol-ammonia | 0.51 |

| Experimental Rf values for this compound in different solvent systems on paper. archive.org |

Computational methods, particularly DFT, are powerful tools for modeling such adsorption processes at the atomic scale. youtube.com These studies can determine the most stable adsorption geometries, calculate binding energies, and analyze the electronic interactions between the adsorbate molecule and the surface. For example, DFT has been used to investigate the adsorption of amino acids on graphene surfaces. rsc.org These calculations revealed that the strongest interactions occur between polarized parts of the molecule and the surface, and that van der Waals forces play a significant role. rsc.org A similar approach could be applied to model the adsorption of this compound on various surfaces, such as activated carbon, clays, or metal oxides, to understand its environmental fate or its potential use in catalytic applications.

Research Applications in Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules

The unique arrangement of functional groups in 3-Amino-5-chlorophenol renders it an ideal starting material for the synthesis of diverse and complex organic molecules. It serves as a crucial intermediate, providing a foundational scaffold upon which molecular complexity can be systematically built for various applications. rsc.org

Aminophenols and their derivatives are recognized as important synthetic intermediates in the pharmaceutical industry. researchgate.netnih.gov Chlorinated aminophenol derivatives, in particular, are widespread in active pharmaceutical ingredients. rsc.org The class of aminophenols is utilized in the synthesis of drugs with antipyretic and analgesic properties. nih.gov For instance, the closely related compound 4-aminophenol (B1666318) is the final intermediate in the industrial production of paracetamol. nih.govwikipedia.org

While specific, widely marketed drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the synthesis of targeted therapies. For example, protein kinase inhibitors (PKIs), a significant class of drugs in cancer therapy, often feature complex aromatic scaffolds. nih.govnih.gov The development of these inhibitors relies on the availability of versatile intermediates to create a diverse range of molecular structures for screening and optimization. nih.gov Additionally, this compound is noted as a useful compound for studying recyclization reactions with benzoxazinones, which are heterocyclic compounds of interest in medicinal chemistry.

The table below summarizes the roles of aminophenol derivatives as precursors in pharmaceutical synthesis.

| Precursor Class | Application Area | Example End Product (from related precursors) |

| Aminophenols | Analgesics / Antipyretics | Paracetamol (from 4-aminophenol) wikipedia.org |

| Chlorinated Aminophenols | General Pharmaceutical Ingredients | Various complex drug molecules rsc.org |

| Aminophenols | Kinase Inhibitor Scaffolds | Building blocks for targeted cancer therapies nih.gov |

The aminophenol scaffold is a cornerstone in the synthesis of a vast range of colorants. researchgate.net Aminophenols are key intermediates in the manufacture of both azo and sulfur dyes. researchgate.netkajay-remedies.com The general chemical process for producing azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable nucleophilic compound, such as a phenol (B47542) or another arylamine. ijisrt.comresearchgate.net

This compound, containing both a primary amino group and a phenolic ring, can function as a coupling component. The amino group can be diazotized and then coupled with other aromatic systems, or the activated phenolic ring can undergo coupling with a diazonium salt. This versatility allows for its incorporation into various dye structures. Azo dyes are the largest and most versatile class of synthetic organic dyes, used extensively in the textile, leather, and paper industries. researchgate.netmodernscientificpress.com Studies on the closely related 3-aminophenol (B1664112) have demonstrated its successful use in synthesizing disperse azo dyes for polyester (B1180765) fabrics and metal-complex dyes. researchgate.netmodernscientificpress.com These dyes can produce a wide spectrum of colors, including yellow, orange, and red hues. researchgate.net

The table below outlines the synthesis process and applications for dyes derived from aminophenol precursors.

| Dye Class | Synthesis Step 1 | Synthesis Step 2 | Application |

| Azo Dyes | Diazotization of a primary aromatic amine | Coupling with an activated aromatic compound (e.g., aminophenol) ijisrt.com | Textiles, Leather, Paper, Cosmetics researchgate.netmodernscientificpress.com |

| Disperse Dyes | Diazotization and coupling reactions | Post-synthesis processing | Polyester fabrics |

| Acid Dyes | Sulfonation of azo dye structures | Diazotization and coupling | Silk, Wool, Nylon internationaljournalcorner.com |

The field of materials science leverages unique organic molecules to create materials with specific, tailored properties. Aminophenols are precursors to such functional materials, particularly conductive polymers. Through chemical or electrochemical oxidative polymerization, aminophenols can be converted into polyaminophenols. mdpi.comresearchgate.net These polymers are derivatives of polyaniline, a well-known conductive polymer, and have potential applications in energy storage devices, sensors, and surface coatings. mdpi.com

Research has shown that polymers derived from m-aminophenol (PmAP) exhibit electrical conductivity. researchgate.net Furthermore, blends of poly(ortho-aminophenol) (PoAP) and polypyrrole have been synthesized and characterized for their potential use in solar cell applications. researchgate.net Organic photovoltaic (OPV) technologies rely on organic polymers or small molecules as the light-absorbing active layer. energy.gov While this compound itself is not a standard component in documented OPV devices, its ability to be polymerized into a conductive polymer framework suggests its potential as a monomer for creating novel functional materials. The presence of the chlorine atom could further modify the electronic properties, solubility, and stability of the resulting polymer, which are critical parameters in the performance of organic electronic devices. For instance, hypercrosslinked polymers prepared from m-aminophenol have been shown to be effective adsorbents for removing organic dyes from water, demonstrating their utility in environmental applications. nih.gov

Catalytic Applications in Organic Transformations

In the realm of organic chemistry, metal-catalyzed reactions are indispensable tools for constructing molecular bonds efficiently and selectively. The performance of a metal catalyst is critically dependent on the ligands that coordinate to the metal center, influencing its reactivity, stability, and selectivity.

Aminophenol-based ligands have a significant and growing impact on catalysis research. Their utility spans homogeneous catalysis, small molecule activation, and other advanced chemical transformations. The amino and hydroxyl groups of the aminophenol structure can coordinate with a transition metal center, forming stable complexes that can catalyze a variety of reactions.

These ligands can be "non-innocent," meaning they can actively participate in the catalytic cycle by undergoing redox changes, which provides unique reaction pathways. For example, aminophenol-derived ligands have been used in cobalt and palladium complexes to catalyze C-C coupling and C-H amination reactions. The electronic properties of the ligand, which can be tuned by substituents on the aromatic ring, are crucial for the catalyst's performance. The chloro-substituent on this compound would act as an electron-withdrawing group, modifying the electronic environment of the metal center in any resulting catalyst. While research into ligands derived specifically from this compound is not extensive, the broader class of aminophenol ligands is well-established in the field of catalysis.

Biological Activities and Mechanistic Research

Enzyme Inhibition Studies

The ability of 3-Amino-5-chlorophenol and structurally similar compounds to inhibit key enzymes has been a subject of scientific investigation. These studies provide valuable insights into the structure-activity relationships that govern their inhibitory potency.

Inhibition of Carbonic Anhydrases (CAs)

Research has explored the inhibitory effects of aminophenol derivatives on carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. While direct studies on this compound are limited, research on its structural analogs provides significant understanding.

A study on the α-class carbonic anhydrase from the protozoan pathogen Trypanosoma cruzi (TcCA) investigated a range of substituted phenols. nih.gov Within this study, 3-chloro-4-amino-phenol, a positional isomer of this compound, was identified as the least effective inhibitor among the tested compounds, with an inhibition constant (K_I) of 47.9 µM. nih.gov This suggests that the specific arrangement of the amino and chloro groups on the phenol (B47542) ring is critical for inhibitory activity. The same study noted that small structural changes, such as the relative positions of the substituents, can lead to dramatic differences in inhibitory power. nih.gov For instance, the presence of an amino group in the meta or para position to the hydroxyl group, as seen in 3-aminophenol (B1664112) and 4-aminophenol (B1666318), was associated with weaker TcCA inhibitory properties. nih.gov

Further research on bacterial α-carbonic anhydrases from Neisseria gonorrhoeae (NgCAα) and Vibrio cholerae (VchCAα) also included 3-amino-4-chlorophenol (B96853) in their panel of inhibitors. nih.gov This compound was among the most effective inhibitors against VchCAα, with a K_I value between 0.7 and 1.2 µM, and also showed potent inhibition of NgCAα with a K_I between 0.6 and 1.7 µM. nih.gov These findings highlight that the inhibitory profile of these compounds can be highly dependent on the specific carbonic anhydrase isoform.

Table 1: Inhibition of Carbonic Anhydrases by Aminophenol Derivatives

| Compound | Enzyme | Inhibition Constant (K_I) (µM) |

|---|---|---|

| 3-chloro-4-amino-phenol | T. cruzi CA (TcCA) | 47.9 nih.gov |

| 3-amino-4-chlorophenol | N. gonorrhoeae CA (NgCAα) | 0.6 - 1.7 nih.gov |

Cholinesterase Inhibition

The potential of chlorinated phenols to act as cholinesterase inhibitors has been investigated, revealing low to moderate inhibitory activity. The degree of inhibition appears to be dependent on the level of chlorine substitution on the phenol ring. However, specific data on the inhibitory concentration (IC50) or inhibition constant (Ki) for this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) is not prominently available in the reviewed literature. One study concluded that chlorinated phenols, as a class, have negligible significance as cholinesterase inhibitors.

Research on other chlorinated analogs, such as a naphthoxazole derivative bearing a chlorine atom, has shown some antiproliferative and cholinesterase inhibitory activity, with IC50 values in the micromolar range against various cancer cell lines. nih.gov This suggests that while the basic chlorophenol scaffold may have weak activity, its incorporation into larger, more complex molecules can enhance its biological effects.

Cruzain Inhibition

Cruzain, the major cysteine protease of Trypanosoma cruzi, is a validated drug target for Chagas disease. nih.govnih.gov Despite extensive research into cruzain inhibitors, there is no available scientific literature indicating that this compound or its close analogs have been investigated for or exhibit inhibitory activity against this enzyme. Current research on cruzain inhibitors focuses on other chemical scaffolds, such as benzimidazoles and vinyl sulfones. nih.govnih.gov

Mechanisms of Enzyme Inhibition

The mechanisms by which aminophenol derivatives inhibit enzymes vary depending on the target enzyme.

For carbonic anhydrases , phenols are known to act as inhibitors by anchoring to the zinc-coordinated water molecule within the enzyme's active site through hydrogen bonds involving their phenolic hydroxyl group. nih.govnih.gov This is a distinct mechanism from classical sulfonamide inhibitors, which typically bind directly to the zinc ion. This interaction with the zinc-bound water molecule interferes with the catalytic cycle of the enzyme.

In the context of cholinesterase inhibition , the mechanisms can be broadly categorized as reversible, irreversible, or pseudo-irreversible. nih.gov Reversible inhibitors can be competitive, non-competitive, or uncompetitive. nih.gov Competitive inhibitors bind to the active site, preventing substrate binding, while non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation. nih.gov The specific mechanism for chlorinated phenols has not been extensively detailed, but their generally weak inhibition suggests a likely reversible interaction. For instance, some aromatic compounds can interact with the peripheral anionic site of acetylcholinesterase. mdpi.com

Modulation of Cellular Pathways and Targets

The biological effects of this compound and related compounds extend to their interactions with various cellular proteins, which can modulate cellular pathways.

Interaction with Enzymes and Proteins

The binding of phenolic compounds to proteins is a key aspect of their biological activity. Studies on phenol and its derivatives have shown that their binding to serum proteins, such as albumin, is a significant factor. nih.gov The extent of this binding often correlates with the hydrophobicity of the compound. nih.govnih.gov The primary forces driving the interaction of phenol derivatives with albumin are believed to be hydrophobic bonds. nih.gov

The interaction between phenols and proteins can be non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces, or covalent. frontiersin.org Non-covalent interactions are reversible, while covalent bonds are irreversible and can occur under specific conditions, such as enzymatic oxidation of the phenol to a reactive quinone species. frontiersin.orgmdpi.com These interactions can alter the structure and function of the protein. For example, changes in the tertiary structure of proteins have been observed upon binding of phenolic compounds, while the secondary structure often remains intact. acs.org There is, however, a lack of specific studies detailing the broader protein interaction profile of this compound beyond these general principles established for phenolic compounds.

Modulation of Signaling Pathways (e.g., NF-kB activation, JAK-STAT pathway, ERK pathway)

Intracellular signaling pathways are critical targets for therapeutic intervention in a host of diseases, including inflammatory disorders and cancer. The modulation of pathways such as NF-κB and JAK-STAT by small molecules is a significant area of drug discovery.

JAK-STAT Pathway: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, controlling vital cellular processes like immune regulation, cell proliferation, and apoptosis. nih.gov Dysregulation of this pathway is linked to various malignancies and autoimmune disorders. nih.gov The mechanism involves cytokine binding to cell-surface receptors, which activates associated JAKs. JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once docked, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. nih.gov Natural products, such as the polyphenol Resveratrol, have been shown to interfere with this pathway by blocking the phosphorylation of STAT proteins, thereby altering the expression of genes involved in cell survival and death. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is another crucial regulator of immune and inflammatory responses. mdpi.com Its activation can be triggered by various stimuli, leading to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and interleukins. mdpi.com Certain bioactive molecules can exert anti-inflammatory effects by inhibiting this pathway. For instance, benzophenanthridine alkaloids have been shown to regulate the NF-κB signaling pathway, resulting in decreased expression of inducible nitric oxide synthase (iNOS) and reduced production of pro-inflammatory cytokines. mdpi.com Similarly, some flavonoids can modulate NF-κB activation, contributing to their anti-inflammatory profile. mdpi.com

Cytokine Production Modulation

Cytokines are key mediators of the inflammatory response, and their balanced production is essential for immune homeostasis. The modulation of cytokine production is a key therapeutic strategy for managing inflammatory diseases.

Research has demonstrated that various chemical agents can influence the production of cytokines from immune cells. For example, studies on human peripheral blood mononuclear cells have shown that different classes of drugs can selectively suppress or enhance the secretion of specific cytokines. The neurotransmitter 5-hydroxytryptamine (serotonin) has been found to modulate the release of several cytokines, including IL-1β, IL-6, and TNF-α, by stimulating different serotonin (B10506) receptor subtypes on monocytes. This indicates a complex regulatory role for such molecules in inflammation.

Furthermore, compounds like pinocembrin, a flavonoid, have been observed to reduce the generation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell-based models, often through the inhibition of signaling pathways like NF-κB. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. These studies guide the design of more potent and selective drug candidates.

Influence of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of substituents on a core molecular scaffold can dramatically alter a compound's biological effects.

A clear example of this principle can be found in studies of 3-aminophenol derivatives, where different substitutions led to varied antimicrobial activities. researchgate.net Similarly, research on a series of 5-aminoquinoline (B19350) and 3-aminophenol derivatives synthesized to evaluate their in vitro antimicrobial activity showed that certain analogues exhibited superior performance, highlighting the impact of structural modifications. researchgate.netresearchgate.net In another case, a series of synthesized Schiff bases of 3-aminophenol derivatives were evaluated for antioxidant activity, demonstrating that the specific structure directly relates to its efficacy. researchgate.net

This underscores the critical role that the position and nature (e.g., electron-donating vs. electron-withdrawing) of a functional group play in defining the pharmacological profile of a molecule.

Stereochemical Variability and its Impact on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. Enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different potencies, metabolic fates, and toxicities because biological targets like enzymes and receptors are themselves chiral.

While specific SAR studies detailing the stereochemical impact on this compound are not available, the principle remains universally important in drug design. The synthesis of many biologically active molecules often employs stereoselective methods to ensure the desired spatial arrangement, as the interaction with a biological target is highly dependent on a precise three-dimensional fit.

Molecular Features Critical for Target Binding

Successful drug action relies on the specific binding of a molecule to its biological target. SAR studies help to identify the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups—that are essential for this interaction.

For instance, in the development of enzyme inhibitors or receptor antagonists, medicinal chemists systematically modify a lead compound to map the target's binding site. The analysis of how these modifications affect affinity and activity reveals which parts of the molecule are crucial for binding. The presence of the amino (-NH2) and hydroxyl (-OH) groups on the phenylic ring of this compound, for example, provides sites for potential hydrogen bonding, while the chloro (-Cl) group alters the electronic properties and hydrophobicity of the ring, features that would be critical in any potential interaction with a biological target.

Environmental Fate and Degradation Studies

Degradation Pathways in Aquatic Systems

The transformation of 3-Amino-5-chlorophenol in aquatic environments is expected to be governed by a combination of chemical and biological processes. These include reactions with disinfectants like chlorine, degradation induced by sunlight, and breakdown by microorganisms.